molecular formula C20H23FN2O3 B12222484 Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-

Cat. No.: B12222484
M. Wt: 358.4 g/mol
InChI Key: NKYRAZKJFHUDRP-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenoxy group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Piperazine Ring Formation: The next step involves the reaction of the fluorophenoxy intermediate with piperazine to form the piperazine ring.

    Hydroxyphenyl Group Addition: Finally, the hydroxyphenyl group is introduced through a coupling reaction with the piperazine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-fluorophenyl)-: Similar structure but lacks the piperazine and hydroxyphenyl groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of the fluorophenoxy group.

    Ethanone, 1-(2-hydroxyphenyl)-: Lacks the fluorophenoxy and piperazine groups.

Uniqueness

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, fluorophenoxy group, and hydroxyphenyl group allows for diverse interactions and applications that are not possible with simpler analogs.

This detailed article provides a comprehensive overview of Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-, also known by its CAS number 1234015-51-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C20H23FN2O3
  • Molecular Weight : 358.4 g/mol
  • Solubility : Soluble in DMSO and other organic solvents; specific preparation methods are recommended for optimal solubility.
  • Storage Conditions : Recommended storage at -80°C for long-term use .

Ethanone has been studied for its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a crucial role in signal transduction and are implicated in numerous physiological processes:

  • Receptor Binding : The compound exhibits affinity for specific GPCRs, which may mediate its pharmacological effects. For instance, it may act as an antagonist or agonist depending on the receptor subtype involved .
  • Signal Transduction Pathways : Upon binding to its target receptors, Ethanone can activate downstream signaling pathways that influence cellular responses such as neurotransmitter release and modulation of ion channels .

Antidepressant Effects

Research indicates that compounds similar to Ethanone exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.

Case Studies

  • In Vivo Studies : In a study assessing the antidepressant properties of related compounds, it was found that Ethanone significantly reduced depression-like behaviors in rodent models. The study utilized various behavioral tests such as the forced swim test and tail suspension test to quantify the effects .
  • Pharmacokinetics : Another investigation focused on the pharmacokinetics of Ethanone, revealing favorable absorption and distribution characteristics when administered orally. The compound demonstrated a half-life conducive to sustained therapeutic effects without significant toxicity .

Stock Solution Preparation

The following table summarizes the preparation of stock solutions for Ethanone:

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM2.7902 mL13.9509 mL27.9018 mL
5 mM0.558 mL2.7902 mL5.5804 mL
10 mM0.279 mL1.3951 mL2.7902 mL

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-[4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl]-2-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C20H23FN2O3/c21-17-3-7-19(8-4-17)26-14-13-22-9-11-23(12-10-22)20(25)15-16-1-5-18(24)6-2-16/h1-8,24H,9-15H2

InChI Key

NKYRAZKJFHUDRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)O

Origin of Product

United States

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